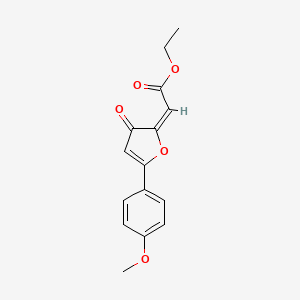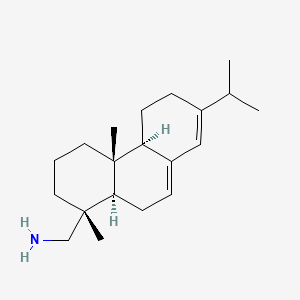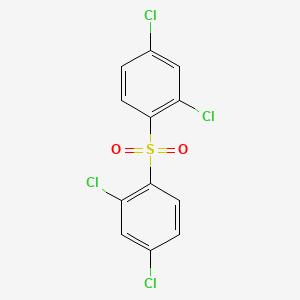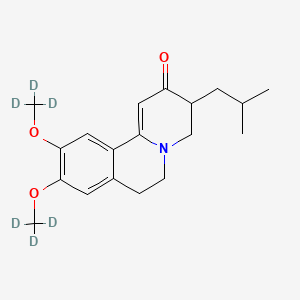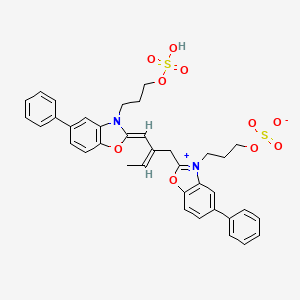
Einecs 256-143-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 256-143-6, also known as 1,2,3,4,5,6-hexachlorocyclohexane, is a chemical compound that belongs to the class of organochlorine compounds. It is a chlorinated hydrocarbon with the molecular formula C6H6Cl6. This compound has been widely used in various industrial applications due to its chemical stability and effectiveness as a pesticide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6-hexachlorocyclohexane can be synthesized through the chlorination of benzene. The reaction involves the addition of chlorine to benzene in the presence of a catalyst such as ferric chloride or aluminum chloride. The reaction is typically carried out at elevated temperatures and pressures to ensure complete chlorination of the benzene ring.
Industrial Production Methods
In industrial settings, the production of 1,2,3,4,5,6-hexachlorocyclohexane involves the continuous chlorination of benzene in large reactors. The process is carefully controlled to maintain the desired reaction conditions and to ensure the purity of the final product. The resulting compound is then purified through distillation and crystallization processes.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6-hexachlorocyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hexachlorocyclohexanone.
Reduction: Reduction of 1,2,3,4,5,6-hexachlorocyclohexane can lead to the formation of lower chlorinated cyclohexanes.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Hexachlorocyclohexanone
Reduction: Lower chlorinated cyclohexanes
Substitution: Various substituted cyclohexanes depending on the nucleophile used
Aplicaciones Científicas De Investigación
1,2,3,4,5,6-hexachlorocyclohexane has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Research has focused on its effects on biological systems, including its toxicity and environmental impact.
Medicine: Studies have investigated its potential use as an antiparasitic agent.
Industry: It has been used as a pesticide and in the production of other chemicals.
Mecanismo De Acción
The mechanism by which 1,2,3,4,5,6-hexachlorocyclohexane exerts its effects involves the disruption of cellular processes. It interferes with the function of enzymes and cellular membranes, leading to cell death. The compound targets various molecular pathways, including those involved in energy production and signal transduction.
Comparación Con Compuestos Similares
1,2,3,4,5,6-hexachlorocyclohexane can be compared with other organochlorine compounds such as:
- 1,2,3,4-tetrachlorobenzene
- 1,2,3,4,5-pentachlorobenzene
- 1,2,3,4,5,6-hexachlorobenzene
Uniqueness
What sets 1,2,3,4,5,6-hexachlorocyclohexane apart is its high degree of chlorination, which contributes to its chemical stability and effectiveness as a pesticide. Its unique structure also makes it a valuable compound for research in various scientific fields.
Propiedades
Número CAS |
43208-90-8 |
|---|---|
Fórmula molecular |
C37H36N2O10S2 |
Peso molecular |
732.8 g/mol |
Nombre IUPAC |
3-[5-phenyl-2-[(Z)-2-[(Z)-[5-phenyl-3-(3-sulfooxypropyl)-1,3-benzoxazol-2-ylidene]methyl]but-2-enyl]-1,3-benzoxazol-3-ium-3-yl]propyl sulfate |
InChI |
InChI=1S/C37H36N2O10S2/c1-2-27(23-36-38(19-9-21-46-50(40,41)42)32-25-30(15-17-34(32)48-36)28-11-5-3-6-12-28)24-37-39(20-10-22-47-51(43,44)45)33-26-31(16-18-35(33)49-37)29-13-7-4-8-14-29/h2-8,11-18,23,25-26H,9-10,19-22,24H2,1H3,(H-,40,41,42,43,44,45)/b27-2+,36-23- |
Clave InChI |
WQYPOBUNZCXDKJ-FSXYLFKXSA-N |
SMILES isomérico |
C/C=C(/CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCOS(=O)(=O)[O-])\C=C/4\N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCCOS(=O)(=O)O |
SMILES canónico |
CC=C(CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCOS(=O)(=O)[O-])C=C4N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCCOS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


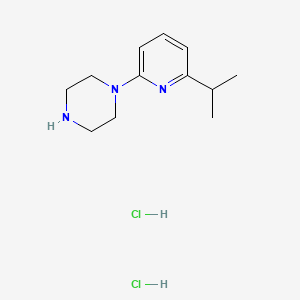
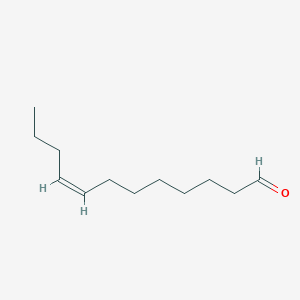

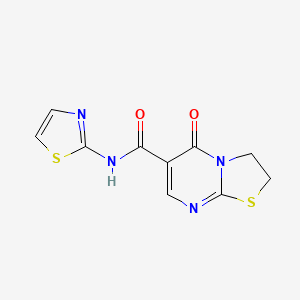
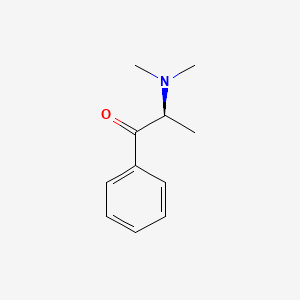
![aluminum;(2S,6aR,6aS,8aR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B12723293.png)
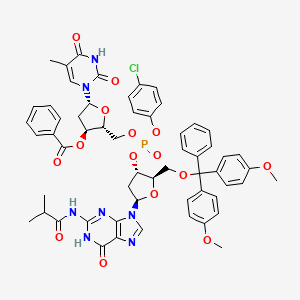
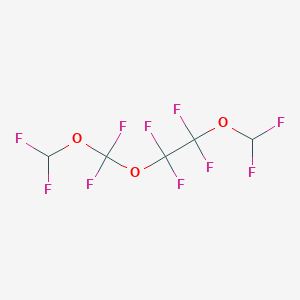

![Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B12723330.png)
